molecular formula C12H16N4O B6749856 N-[(4-ethoxyphenyl)methyl]-1-methyltriazol-4-amine

N-[(4-ethoxyphenyl)methyl]-1-methyltriazol-4-amine

Cat. No.: B6749856
M. Wt: 232.28 g/mol
InChI Key: HEBWQFHYXWKVLM-UHFFFAOYSA-N
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Description

N-[(4-ethoxyphenyl)methyl]-1-methyltriazol-4-amine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in the synthesis of pharmaceuticals and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxyphenyl)methyl]-1-methyltriazol-4-amine typically involves the reaction of 4-ethoxybenzyl chloride with 1-methyl-1H-1,2,3-triazole-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)methyl]-1-methyltriazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted triazoles.

Scientific Research Applications

N-[(4-ethoxyphenyl)methyl]-1-methyltriazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)methyl]-1-methyltriazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The triazole ring in the compound can form stable complexes with metal ions, enhancing its biological activity. Additionally, the ethoxyphenyl group can interact with hydrophobic pockets in proteins, contributing to its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Uniqueness

N-[(4-ethoxyphenyl)methyl]-1-methyltriazol-4-amine is unique due to its specific combination of a triazole ring and an ethoxyphenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-1-methyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-3-17-11-6-4-10(5-7-11)8-13-12-9-16(2)15-14-12/h4-7,9,13H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBWQFHYXWKVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=CN(N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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